N-(3-chloro-2-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
- This compound is a mouthful, so let’s break it down. Its systematic name is N-(3-chloro-2-methylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide .
- It belongs to the class of benzothiadiazine derivatives .
- The compound’s structure consists of a benzothiadiazine ring with various substituents.
- It has a chlorine atom, a methyl group, and an isobutyl group attached to the benzene ring.
- The carboxamide group is also present.
- The 1,1-dioxide moiety indicates the presence of an oxygen atom in the ring system.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound, but one common approach involves cyclization reactions starting from appropriate precursors.
Reaction Conditions: These reactions typically occur under using suitable solvents (e.g., dichloromethane, chloroform).
Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. It’s likely synthesized on a smaller scale for research purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a due to its structural features.
Biological Studies: It may exhibit , such as enzyme inhibition or receptor binding.
Industry: While not widely used industrially, it could find applications in or .
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with biological targets (e.g., enzymes, receptors).
- Further research is needed to elucidate specific pathways and molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds: Other benzothiadiazine derivatives, such as and , share structural similarities.
Uniqueness: The specific combination of substituents in our compound sets it apart.
Properties
Molecular Formula |
C20H22ClN3O3S |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H22ClN3O3S/c1-12(2)11-24-14(4)23-28(26,27)19-10-15(8-9-18(19)24)20(25)22-17-7-5-6-16(21)13(17)3/h5-10,12H,11H2,1-4H3,(H,22,25) |
InChI Key |
OCQKNVYCDOKPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=C2)N(C(=NS3(=O)=O)C)CC(C)C |
Origin of Product |
United States |
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